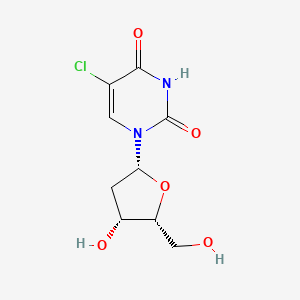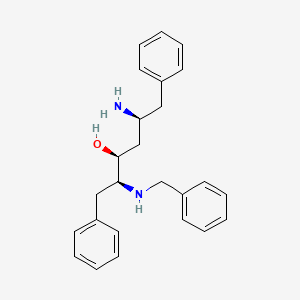
5-Chlor-2'-Desoxy-Uridin
Übersicht
Beschreibung
Uridine,5-chloro-2’-deoxy- is a thymidine analog known for its incorporation into DNA during replication. This compound is used extensively in scientific research to study DNA synthesis, repair, and recombination. Its molecular formula is C9H11ClN2O5, and it has a molecular weight of 262.6 .
Wissenschaftliche Forschungsanwendungen
Uridine,5-chloro-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Incorporated into DNA to study replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Used in the production of labeled DNA for various diagnostic applications
Wirkmechanismus
Target of Action
Uridine,5-chloro-2’-deoxy-, also known as 5-Chloro-2’-deoxyuridine or CldU, is a thymidine analogue . Its primary target is the DNA molecule, where it is readily incorporated into newly synthesized DNA in place of thymidine .
Mode of Action
CldU is incorporated into DNA following phosphorylation . It replaces thymidine during DNA synthesis, altering the normal base pairing and leading to miscoding . This can result in changes to the DNA structure and function.
Biochemical Pathways
The main biochemical pathway affected by CldU is DNA replication. During this process, CldU is incorporated into the DNA molecule in place of thymidine . This can lead to alterations in the DNA sequence and structure, potentially affecting gene expression and protein synthesis.
Pharmacokinetics
It is known that cldu is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The incorporation of CldU into DNA can lead to miscoding, potentially resulting in mutations . This makes CldU a potent mutagen . It can also affect the balance of deoxyribonucleotide triphosphates (dNTPs) in the cell, which might lead to cell-cycle arrest .
Action Environment
The action of CldU can be influenced by various environmental factors. For instance, the pH and temperature can affect its solubility and stability . Additionally, the presence of other molecules, such as enzymes involved in DNA synthesis and repair, can influence its incorporation into DNA and its subsequent effects.
Biochemische Analyse
Biochemical Properties
Uridine,5-chloro-2’-deoxy- interacts with various enzymes, proteins, and other biomolecules. It is found to alter the dNTP pools and might lead to cell-cycle arrest . It serves as an effective tool to analyze and quantify DNA replication, repair, and recombination .
Cellular Effects
Uridine,5-chloro-2’-deoxy- has significant effects on various types of cells and cellular processes. It is a potent mutagen, clastogen, and toxicant . It has been used to study cell cycle dynamics by immunohistochemical analysis and double S-phase labeling using animal models .
Molecular Mechanism
At the molecular level, Uridine,5-chloro-2’-deoxy- exerts its effects through various mechanisms. It is incorporated into newly synthesized DNA in place of thymidine following phosphorylation . This incorporation can induce significant modifications in DNA processing and replication, making it useful as mutagens, clastogens, and antiviral agents in various applications .
Temporal Effects in Laboratory Settings
The effects of Uridine,5-chloro-2’-deoxy- change over time in laboratory settings. It has been used to analyze cell cycle length using an animal model
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine,5-chloro-2’-deoxy- typically involves the chlorination of 2’-deoxyuridine. One common method is the use of N-chlorosuccinimide (NCS) in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for Uridine,5-chloro-2’-deoxy- are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The product is often purified using high-performance liquid chromatography (HPLC) to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine,5-chloro-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, which are useful in further biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine: Another thymidine analog used in similar applications.
5-Iodo-2’-deoxyuridine: Known for its use in antiviral therapies.
2’-Deoxyuridine: A non-halogenated analog used in DNA synthesis studies
Uniqueness
Uridine,5-chloro-2’-deoxy- is unique due to its specific incorporation into DNA and its ability to be detected immunologically. This makes it a valuable tool in studying DNA dynamics and cellular processes .
Eigenschaften
IUPAC Name |
5-chloro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCXGFKPQSFZIB-FSDSQADBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)








